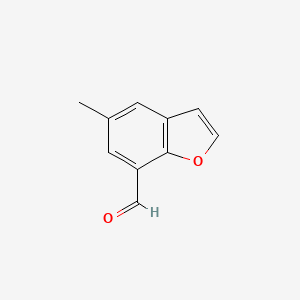

5-Methyl-1-benzofuran-7-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-methyl-1-benzofuran-7-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-4-8-2-3-12-10(8)9(5-7)6-11/h2-6H,1H3 |

InChI Key |

HSGODCSCZIZSBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)C=O)OC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1 Benzofuran 7 Carbaldehyde and Analogous Benzofuran Carboxaldehydes

Classical and Established Synthetic Routes

Classical methods for benzofuran (B130515) synthesis often rely on condensation and cyclization reactions of appropriately substituted phenolic precursors. These routes have been refined over the years to improve yields and substrate scope.

Condensation and cyclization reactions represent some of the earliest and most fundamental approaches to benzofuran synthesis. A notable example is the Rap-Stoermer reaction , which involves the condensation of a salicylaldehyde (B1680747) or a 2-hydroxyaryl ketone with an α-halo ketone in the presence of a base. researchgate.netresearchgate.net This reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and dehydration to form the benzofuran ring. researchgate.net While versatile for the synthesis of 2-aroylbenzofurans, its application to specifically yield a 7-carbaldehyde derivative would depend on the strategic choice of a substituted salicylaldehyde precursor.

Another classical method is the Perkin rearrangement , a reaction where a 2-halocoumarin undergoes a ring contraction in the presence of a hydroxide (B78521) to form a benzofuran-2-carboxylic acid. wikipedia.orgnih.govfao.org This rearrangement is initiated by a base-catalyzed ring opening of the lactone. wikipedia.orgnih.gov Although this method primarily yields benzofuran-2-carboxylic acids, these intermediates can potentially be converted to the desired carbaldehyde through further synthetic steps.

Table 1: Overview of Classical Condensation and Cyclization Reactions for Benzofuran Synthesis

| Reaction Name | Starting Materials | Key Features | Resulting Product Type |

|---|---|---|---|

| Rap-Stoermer Reaction | Salicylaldehydes or 2-hydroxyaryl ketones and α-halo ketones | Base-catalyzed cascade reaction | 2-Aroylbenzofurans |

| Perkin Rearrangement | 2-Halocoumarins | Base-catalyzed ring contraction | Benzofuran-2-carboxylic acids |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring through an electrophilic substitution mechanism. chemistrysteps.comijpcbs.com

For the benzofuran ring system, which is considered electron-rich, the Vilsmeier-Haack reaction is a viable formylation method. cambridge.org However, the regioselectivity of this reaction on the benzofuran nucleus is a critical consideration. Electrophilic substitution on the benzofuran ring preferentially occurs at the 2-position due to the electronic nature of the heterocyclic ring. cambridge.org Consequently, the direct application of the Vilsmeier-Haack reaction to a pre-formed 5-methyl-1-benzofuran would be expected to yield the 2-carbaldehyde isomer rather than the desired 7-carbaldehyde. Therefore, this method is generally not suitable for the direct synthesis of benzofuran-7-carbaldehydes unless the 2-position is blocked or the substrate is specifically designed to direct formylation to the 7-position, which is electronically less favored.

The synthesis of benzofuran carbaldehydes can also be achieved through the oxidation of a methyl group on the benzofuran ring. For the synthesis of 5-Methyl-1-benzofuran-7-carbaldehyde, this would conceptually involve the selective oxidation of a 5,7-dimethyl-1-benzofuran precursor.

The benzylic oxidation of methylarenes to aldehydes is a common transformation in organic synthesis. nih.gov However, achieving regioselectivity when multiple methyl groups are present can be challenging. Various oxidizing agents have been employed for such transformations, including stoichiometric oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and pyridinium (B92312) chlorochromate (PCC), as well as catalytic aerobic oxidation methods. nih.gov

In the context of substituted benzofurans, biomimetic oxidation studies using hydrogen peroxide and manganese(III) porphyrin catalysts have shown that the benzofuran ring can be oxidized, leading to ring-opened products like salicylaldehyde. mdpi.com The selective oxidation of a methyl group on the benzene (B151609) ring of the benzofuran scaffold, while leaving the furan (B31954) ring intact, would require careful selection of reagents and reaction conditions to avoid undesired side reactions. For instance, the oxidation of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid resulted in oxidation at the sulfur atom to form a methylsulfinyl group, demonstrating the reactivity of other functional groups in the molecule towards oxidation. nih.gov

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. researchgate.net While it is primarily used for olefination, intramolecular Wittig reactions can be ingeniously applied to construct heterocyclic rings, including benzofurans.

A relevant example is the synthesis of 7-methoxy-2-alkyl/aryl-1-benzofuran-5-carboxaldehyde derivatives starting from vanillin (B372448). researchgate.net In this multi-step approach, a phosphonium salt is prepared from vanillin. This phosphonium salt is then condensed with various acid chlorides in the presence of a base, triggering an intramolecular Wittig reaction that forms the benzofuran ring and installs the desired substituents. researchgate.net This strategy highlights the utility of the Wittig reaction in constructing the benzofuran core itself, rather than just modifying a pre-existing aldehyde.

Furthermore, the preparation of functionalized benzofurans has been achieved via intramolecular Wittig reactions involving salicylaldehydes. nih.gov The key phosphorus ylide intermediate is generated from the reaction of a salicylaldehyde with a phosphine, followed by acylation and deprotonation. This approach leverages the umpolung reactivity of the aldehyde's carbonyl carbon to facilitate the synthesis of the benzofuran system. nih.gov

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions, and the synthesis of benzofurans is no exception. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

The Sonogashira coupling is a cornerstone of benzofuran synthesis. This reaction involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov For the synthesis of benzofuran-7-carboxaldehydes, a common strategy is the Sonogashira coupling of a 2-halophenol derivative with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the benzofuran ring. nih.gov For example, the synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been achieved by coupling 5-iodovanillin (B1580916) with phenylacetylene (B144264) using a palladium catalyst and copper(I) iodide as a co-catalyst. jocpr.com This approach could be adapted for the synthesis of this compound by starting with a suitably substituted 2-halophenol bearing a methyl group at the 4-position and a formyl group at the 6-position.

Copper-catalyzed reactions are also instrumental in benzofuran synthesis. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.orgresearchgate.net Additionally, copper-catalyzed tandem reactions, such as the Sonogashira coupling followed by cyclization, are efficient one-pot methods for constructing the benzofuran scaffold. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Benzofuran Synthesis

| Reaction Type | Catalysts | Key Transformation | Relevance to Benzofuran-7-carbaldehydes |

|---|---|---|---|

| Sonogashira Coupling/Annulation | Palladium and Copper | Coupling of a 2-halophenol with a terminal alkyne, followed by cyclization | A primary method for constructing the benzofuran core with substituents amenable to forming a 7-carbaldehyde. |

| Copper-Catalyzed Annulation | Copper | Oxidative annulation of a phenol (B47542) and an alkyne | A direct route to substituted benzofurans. |

Phenolic compounds, particularly naturally abundant ones like vanillin, are valuable starting materials for the synthesis of benzofuran derivatives. Vanillin, with its hydroxyl, aldehyde, and methoxy (B1213986) groups, offers multiple points for chemical modification. impactfactor.orgkemitek.orgnih.govresearchgate.net

As mentioned in the context of the Wittig reaction and Sonogashira coupling, vanillin and its derivatives are key precursors for benzofuran carboxaldehydes. The synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde from 5-iodovanillin is a prime example of this strategy. jocpr.com The Sonogashira coupling reaction can also be used to access benzofuran rings from vanillin as the starting material, which can then be further functionalized. kemitek.org

The synthesis of 7-methoxy-2-alkyl/aryl-1-benzofuran-5-carboxaldehyde via an intramolecular Wittig reaction starting from vanillin further underscores the utility of this phenolic precursor. researchgate.net These examples demonstrate that by leveraging the inherent functionality of vanillin, complex benzofuran structures can be accessed through multi-step synthetic sequences.

Advanced and Green Synthetic Approaches

The synthesis of this compound and its analogs is increasingly benefiting from advanced and environmentally conscious methodologies. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions compared to traditional methods. Key strategies include one-pot protocols, the use of green solvents like deep eutectic solvents (DES), electrochemical methods, biocatalysis, and microwave-assisted reactions.

One-Pot Synthesis Protocols for Benzofuran Derivatives

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. nih.gov Various one-pot strategies have been developed for constructing the benzofuran scaffold.

A transition-metal-free, one-pot process has been reported for synthesizing benzofuran derivatives through a Smiles rearrangement. nih.gov This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), achieving good to excellent yields at room temperature. nih.gov Another approach involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce benzofuran structures. dtu.dkdtu.dk

Multicomponent reactions are particularly powerful in one-pot synthesis. A five-component, one-pot reaction has been developed to create complex tetrazole-benzofuran hybrids, forming six new bonds in a single operation. rsc.org Similarly, a three-component Strecker-type reaction using euparin, primary amines, and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of ZnO-nanorods and piperidine (B6355638) yields benzofuran derivatives efficiently. tandfonline.com

Palladium- and copper-catalyzed reactions are also prominent. An efficient one-pot method for 2,3-disubstituted benzo[b]furans utilizes a Sonogashira coupling of 2-iodophenols with terminal acetylenes, followed by a cyclization with an aryl iodide. nih.gov A copper-catalyzed tandem Sonogashira coupling-cyclization provides a cost-effective route to 2-arylbenzofuran derivatives. researchgate.net

| Method | Key Reagents | Catalyst/Conditions | Product Type | Yield | Ref. |

| Smiles Rearrangement | 2-Fluorobenzonitriles, Alcohols | Cs₂CO₃, DMSO, Room Temp. | Benzofuranamines | Good to Excellent | nih.gov |

| Heteroannulation | Benzoquinone, Cyclohexanones | Acetic Acid | Benzofuran structures | N/A | dtu.dk |

| Strecker-type Reaction | Euparin, Primary Amines, TMSCN | ZnO-NR, Piperidine, Acetonitrile | Benzofuran derivatives | up to 95% | tandfonline.com |

| Sonogashira/Cacchi Coupling | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Pd Catalyst, Microwave | 2,3-Disubstituted Benzofurans | Good to Excellent | nih.gov |

| Tandem Coupling-Cyclization | 2-Halophenols, Aryl Acetylenes | Cu Catalyst | 2-Arylbenzofurans | Moderate to Excellent | researchgate.net |

Application of Deep Eutectic Solvents (DES) in Benzofuran Ring Formation

Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.com DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Common components include choline (B1196258) chloride (ChCl) paired with urea, glycerol, or organic acids. mdpi.comnih.gov Their low toxicity, biodegradability, and simple preparation make them attractive for green chemistry applications. mdpi.com

In the context of benzofuran synthesis, DESs have been successfully employed as both the solvent and catalyst. An environmentally friendly, one-pot, three-component synthesis of 3-aminobenzofurans uses a choline chloride-ethylene glycol DES. researchgate.net The reaction involves o-hydroxy aldehydes, amines, and alkynes, catalyzed by copper iodide (CuI). nih.gov This protocol yields a variety of benzofuran derivatives in good to excellent yields (70–91%). nih.govacs.org The reaction is believed to proceed through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, subsequent intramolecular cyclization, and isomerization to form the final benzofuran product. nih.govacs.org

The use of DES in such syntheses not only aligns with the principles of green chemistry but can also enhance reaction rates and simplify product work-up. mdpi.com

Electrochemical Synthesis of Benzofuran Carboxaldehydes

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for harsh reagents, oxidants, or metal catalysts. nih.gov This technique has been applied to the synthesis of the benzofuran core.

One prominent electrochemical method involves the oxidative intramolecular cyclization of 2-alkynylphenols with various diselenides. nih.govnih.gov This reaction is conducted in an undivided cell using platinum electrodes under galvanostatic electrolysis. nih.govnih.gov The process is efficient, proceeding at room temperature without the need for external oxidants, bases, or metals, and produces a wide range of substituted selenylbenzo[b]furans in good to excellent yields. nih.gov

Another electrochemical approach is based on the oxidation of catechols in the presence of active methylene (B1212753) compounds like 1,3-dicarbonyls. researchgate.net The catechol is first anodically oxidized to an o-benzoquinone. This in-situ generated quinone then undergoes a Michael addition with the nucleophilic active methylene compound. Subsequent oxidation and cyclization steps lead to the formation of the benzofuran ring system. researchgate.net This method has been successfully used to synthesize various benzofuran derivatives in high yields. researchgate.net

Biocatalytic Transformations for Chiral Benzofuran Derivatives

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and operation under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for producing chiral compounds, which are important intermediates in pharmaceuticals.

While the direct biocatalytic synthesis of benzofuran carboxaldehydes is not widely reported, related transformations highlight the potential of this green methodology. A notable example is the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol. nih.gov This transformation was achieved using the whole-cell biocatalyst Lactobacillus paracasei BD87E6, which was isolated from a fermented beverage. nih.gov

The process was optimized for factors like pH, temperature, and substrate concentration, resulting in a high yield (92%) and excellent enantiomeric excess (>99.9% ee). nih.gov This whole-cell mediated bioreduction occurs in an aqueous medium, representing a scalable and green method for producing valuable chiral benzofuran derivatives. nih.gov Such approaches demonstrate the potential for developing biocatalytic routes to other functionalized benzofurans, including chiral aldehydes or their precursors.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. nih.govlew.ro The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating. lew.ro

This technology has been effectively applied to the synthesis of various benzofuran derivatives. An efficient one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions is significantly enhanced by microwave heating. nih.gov The use of microwaves shortens reaction times and minimizes side products, making the methodology suitable for constructing combinatorial libraries of benzofurans. nih.gov

Microwave irradiation is also used for synthesizing benzofuran-3(2H)-ones and acyl-aurones. nih.govmdpi.comresearchgate.net In one solvent-free method, benzofuran-3(2H)-one is condensed with α,β-dicarbonyl compounds using clay as a catalyst under microwave irradiation to produce novel acyl-aurones in good yields. mdpi.com Another procedure describes the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates under microwave conditions, providing a rapid route to these compounds in yields of 43% to 58%. nih.govresearchgate.net Furthermore, a microwave-assisted multicomponent protocol for synthesizing benzofuran-2-carboxamides from commercially available amines and 2'-hydroxyacetophenones has been developed, offering a fast and versatile route to highly functionalized benzofurans. kcl.ac.uk

| Method | Starting Materials | Conditions | Product Type | Yield | Ref. |

| Three-Component Sonogashira/Cacchi | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Pd catalyst, Microwave | 2,3-Disubstituted Benzofurans | 60-65% | nih.gov |

| Cyclization | Benzoate substrates | Microwave, various catalysts/solvents | Benzofuran-3(2H)-ones | 43-58% | nih.govresearchgate.net |

| Condensation | Benzofuran-3(2H)-one, α,β-Dicarbonyl compounds | Clay catalyst, Solvent-free, Microwave | Acyl-aurones | ~80% | mdpi.com |

| Multicomponent Reaction | Anilines, α-chloroacetyl chloride, 2'-hydroxyacetophenones | DMF, Microwave (140 °C, 5 min) | Benzofuran-2-carboxamides | up to 88% | kcl.ac.uk |

Chemical Reactivity and Transformation Studies of Benzofuran 7 Carbaldehyde Systems

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the 7-position is a key center of reactivity in 5-Methyl-1-benzofuran-7-carbaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and it can participate in various condensation and oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. youtube.com This reaction is versatile, allowing for the formation of new carbon-carbon bonds (e.g., with Grignard reagents or organolithium compounds) or carbon-heteroatom bonds.

The general mechanism for this reaction is as follows:

A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon atom.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

In a subsequent step, an acid is added to protonate the alkoxide, resulting in the final alcohol product. youtube.com

While specific studies on this compound are not prevalent, its reactivity is analogous to other aromatic aldehydes. The table below illustrates potential nucleophilic addition reactions.

| Nucleophile (Reagent) | Intermediate | Final Product | Product Type |

|---|---|---|---|

| Hydride (NaBH₄ or LiAlH₄) | Alkoxide | (5-Methyl-1-benzofuran-7-yl)methanol | Primary Alcohol |

| Methyl Grignard (CH₃MgBr) | Magnesium Alkoxide | 1-(5-Methyl-1-benzofuran-7-yl)ethanol | Secondary Alcohol |

| Cyanide (HCN/NaCN) | Cyanohydrin Alkoxide | 2-Hydroxy-2-(5-methyl-1-benzofuran-7-yl)acetonitrile | Cyanohydrin |

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in synthetic pathways to create benzofuran-7-carboxylic acid derivatives, which are valuable intermediates in medicinal chemistry. For instance, 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid is a key building block for the synthesis of Prucalopride, a medication used for treating constipation. google.com

Various oxidizing agents can achieve this conversion under mild conditions to avoid unwanted reactions on the benzofuran (B130515) ring.

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic solution | 5-Methyl-1-benzofuran-7-carboxylic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temp. | 5-Methyl-1-benzofuran-7-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 5-Methyl-1-benzofuran-7-carboxylate (and silver mirror) |

The resulting compound, 5-Methyl-1-benzofuran-7-carboxylic acid, can be further modified, for example, by esterification. The synthesis of benzofuran-7-carboxylic acid has been documented via the hydrolysis of its corresponding methyl ester. prepchem.com

Condensation Reactions, including Schiff Base Formation

This compound, like other aldehydes, undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.eg This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ijacskros.comresearchgate.net These reactions are often catalyzed by a small amount of acid.

Schiff bases are significant in coordination chemistry and are investigated for a range of biological activities. ekb.egresearchgate.net The reaction of a substituted benzofuran-5-carboxaldehyde with various aromatic hydrazides and amines has been shown to produce a series of Schiff bases. researchgate.net

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (where R is the 5-Methyl-1-benzofuran-7-yl group)

| Amine Reactant | Product Name | Catalyst/Conditions |

|---|---|---|

| Aniline | N-((5-Methyl-1-benzofuran-7-yl)methylene)aniline | Ethanol, reflux, catalytic acetic acid ijacskros.com |

| Hydrazine | This compound hydrazone | Ethanol, reflux |

| Hydroxylamine | This compound oxime | Aqueous ethanol |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sphinxsai.com This reaction is typically catalyzed by a weak base, such as an amine. sphinxsai.com For this compound, this reaction provides a pathway to synthesize more complex, conjugated systems.

This reaction has been utilized in the total synthesis of natural products containing benzofuran rings, for instance, converting a benzofuran aldehyde into an acrylic acid derivative, which is a key intermediate. rsc.org The reaction is widely applicable to heterocyclic aldehydes, including napthofuran-2-carbaldehydes, for creating novel compounds. scirp.orgresearchgate.net

| Active Methylene Compound | Base Catalyst | Product Type |

|---|---|---|

| Malonic acid | Pyridine/Piperidine (B6355638) | (E)-3-(5-Methyl-1-benzofuran-7-yl)acrylic acid (after decarboxylation) |

| Diethyl malonate | Piperidine | Diethyl 2-((5-Methyl-1-benzofuran-7-yl)methylene)malonate |

| Malononitrile | Triethylamine | 2-((5-Methyl-1-benzofuran-7-yl)methylene)malononitrile |

Chemical Transformations of the Benzofuran Core

The benzofuran ring system is aromatic and undergoes substitution reactions. The electronic properties of the existing methyl and aldehyde groups influence the position of further substitutions on the benzene (B151609) portion of the core, while the furan (B31954) ring also has preferred sites of reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran Ring

The benzofuran ring is generally reactive towards electrophiles. researchgate.net The directing effects of the substituents on the benzene ring of this compound are crucial in determining the outcome of electrophilic aromatic substitution.

The 5-methyl group is an activating, ortho-, para- directing group. It directs incoming electrophiles to positions 4 and 6.

The 7-carbaldehyde group is a deactivating, meta- directing group. It directs incoming electrophiles to position 5.

The outcome of a reaction will depend on the balance of these competing effects and the reaction conditions. Halogenation is a common electrophilic substitution reaction. Studies on related benzofuran systems show that bromination can occur on the benzene ring. nih.gov For instance, using N-bromosuccinimide (NBS) can lead to bromination of an activated benzofuran ring. researchgate.netscispace.com

| Reaction | Reagent | Potential Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-5-methyl-1-benzofuran-7-carbaldehyde or 6-Bromo-5-methyl-1-benzofuran-7-carbaldehyde | Positioning influenced by directing groups. nih.gov |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-methyl-1-benzofuran-7-carbaldehyde or 6-Nitro-5-methyl-1-benzofuran-7-carbaldehyde | Harsh conditions may oxidize the aldehyde group. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Acylation likely at position 4 or 6. | The aldehyde group is deactivating, making this reaction challenging. |

Nucleophilic aromatic substitution on the benzofuran core is less common and typically requires the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups. There is limited specific information available for this type of reaction on the this compound scaffold.

Regioselective Functionalization Strategies

The inherent electronic properties of the this compound scaffold direct the regioselectivity of further chemical modifications. The benzofuran ring system is generally susceptible to electrophilic attack, and the positions of the existing substituents play a crucial role in determining the site of subsequent reactions.

Detailed research into the electrophilic substitution of analogous benzofuran systems indicates that the positions ortho and para to the activating methyl group and the furan oxygen are the most reactive. In the case of this compound, the C4 and C6 positions are the most likely sites for electrophilic attack. The directing effects of the substituents are summarized in the table below.

| Position | Activating/Deactivating Groups Influencing Substitution | Predicted Reactivity |

| C2 | Furan ring, electron-donating | Highly activated |

| C3 | Furan ring, electron-donating | Highly activated |

| C4 | Methoxy (B1213986) group (analogous activating effect to methyl), ortho position | Activated |

| C6 | Methyl group, ortho position | Activated |

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Research on related benzofuran structures has demonstrated the feasibility of various regioselective functionalization reactions. For instance, electrophilic halogenation and nitration reactions on benzofuran systems have been shown to proceed at specific positions dictated by the existing substitution pattern. While direct experimental data on this compound is limited, analogous transformations on similarly substituted benzofurans provide a strong predictive framework for its behavior.

Intramolecular Annulation and Cyclization Mechanisms

The presence of the carbaldehyde group at the 7-position of this compound provides a chemical handle for a variety of intramolecular annulation and cyclization reactions, leading to the formation of novel polycyclic systems. These transformations are of significant interest in synthetic chemistry for the construction of complex molecular architectures.

One prominent strategy involves the reaction of the formyl group with a suitably positioned nucleophile, leading to the formation of a new ring fused to the benzofuran core. Classic examples of such reactions that can be conceptually applied to this system include the Pictet-Spengler and Friedländer annulations.

The Pictet-Spengler reaction would involve the condensation of a β-arylethylamine with the 7-carbaldehyde, followed by an acid-catalyzed intramolecular cyclization. tu-dortmund.dewikipedia.org In the context of this compound, a hypothetical reaction with a phenylethylamine derivative would be expected to proceed via an initial iminium ion formation, followed by electrophilic attack at the electron-rich C6 position of the benzofuran ring. This would result in the formation of a new six-membered ring fused to the benzofuran scaffold.

The Friedländer annulation , on the other hand, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. wikipedia.orgnih.gov By analogy, this compound could react with a 2-aminobenzaldehyde (B1207257) derivative bearing a suitable activating group to construct a fused quinoline (B57606) ring system. The reaction mechanism typically proceeds through a series of condensation and cyclization steps.

A summary of potential intramolecular annulation reactions starting from this compound is presented in the table below.

| Annulation Reaction | Reactant Partner | Expected Product |

| Pictet-Spengler | β-Arylethylamine | Fused tetrahydroisoquinoline derivative |

| Friedländer | 2-Aminoaryl ketone | Fused quinoline derivative |

| Knoevenagel/Michael | Active methylene compound | Fused carbocyclic or heterocyclic ring |

Table 2: Potential Intramolecular Annulation Reactions of this compound

Furthermore, the formyl group can be elaborated into a side chain containing a nucleophilic center, which can then undergo intramolecular cyclization. For example, a Wittig or Horner-Wadsworth-Emmons reaction could introduce an alkene, which could then be functionalized to participate in a cyclization reaction back onto the benzofuran ring.

While specific experimental protocols for these reactions on this compound are not extensively documented, the principles established from studies on analogous benzofuran-7-carbaldehyde (B1279132) systems provide a solid foundation for predicting its reactivity and exploring its potential in the synthesis of complex heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups present in a molecule. The spectra reveal characteristic vibrations of specific bonds, which serve as a molecular fingerprint.

For 5-Methyl-1-benzofuran-7-carbaldehyde, the FT-IR and FT-Raman spectra are expected to exhibit distinct bands corresponding to its constituent parts: the benzofuran (B130515) ring system, the methyl group, and the carbaldehyde function.

Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, which, due to conjugation with the aromatic benzofuran system, is expected in the 1685-1666 cm⁻¹ region. vscht.cz The aldehydic C-H bond displays two characteristic, albeit weaker, stretching bands, typically around 2830 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes. vscht.cz

Aromatic and Furan (B31954) Rings: Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the fused ring system typically produce a series of bands in the 1600–1450 cm⁻¹ region.

Methyl Group: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹, characteristic of sp³-hybridized carbon-hydrogen bonds. researchgate.net

The complementary nature of FT-IR and FT-Raman is crucial; for instance, the highly polar carbonyl group yields a strong IR band, while the more symmetric aromatic ring vibrations often produce strong signals in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic/Furan | C-H stretch | 3100 - 3000 | Medium |

| Methyl | C-H stretch | 2980 - 2870 | Medium |

| Aldehyde | C-H stretch | ~2830, ~2720 | Weak to Medium |

| Aldehyde | C=O stretch | 1685 - 1666 | Strong |

| Aromatic/Furan | C=C stretch | 1600 - 1450 | Medium to Strong |

| Fingerprint Region | C-O, C-C stretch, C-H bend | < 1400 | Complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through ¹H, ¹³C, and various two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are predicted:

A singlet for the aldehydic proton, significantly downfield in the δ 9.9–10.1 ppm range.

Signals in the aromatic region (δ 7.0–8.0 ppm) corresponding to the protons on the benzofuran nucleus (H-2, H-3, H-4, H-6). Their specific chemical shifts and splitting patterns (coupling constants, J) reveal their relative positions.

A sharp singlet for the three protons of the methyl group, expected around δ 2.4–2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key predicted resonances include:

The aldehydic carbonyl carbon at the far downfield end of the spectrum, around δ 190–192 ppm.

A series of signals between δ 110–160 ppm for the eight sp²-hybridized carbons of the benzofuran ring system.

A signal for the methyl carbon in the aliphatic region, around δ 20–22 ppm.

2D-NMR Spectroscopy: To confirm these assignments, 2D-NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, for instance, between the aldehydic proton and the C-7 carbon, definitively linking the functional groups to the ring system. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CHO | 9.9 - 10.1 (s) | 190 - 192 |

| -CH₃ | 2.4 - 2.5 (s) | 20 - 22 |

| Benzofuran H | 7.0 - 8.0 (m) | - |

| Benzofuran C | - | 110 - 160 |

(s = singlet, m = multiplet)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides precise information about the molecular weight and elemental formula of a compound and offers valuable structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈O₂, corresponding to a monoisotopic mass of approximately 160.05 Da. uni.lu

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺•) at m/z 160. The subsequent fragmentation would likely proceed through characteristic pathways for aromatic aldehydes and benzofurans:

Loss of H•: A peak at m/z 159 ([M-1]⁺) resulting from the cleavage of the aldehydic C-H bond. libretexts.org

Loss of CHO•: A significant peak at m/z 131 ([M-29]⁺) from the loss of the formyl radical, a common fragmentation for aromatic aldehydes. libretexts.org

Loss of CO: A peak at m/z 132 ([M-28]⁺) due to the expulsion of a carbon monoxide molecule, a characteristic fragmentation of the furan ring system. researchgate.net

Analysis using high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its major fragments with high accuracy, confirming the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 160 | [C₁₀H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₇O₂]⁺ | [M-H]⁺ |

| 131 | [C₉H₇O]⁺ | [M-CHO]⁺ |

| 132 | [C₉H₈O]⁺• | [M-CO]⁺• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugated π-system of this compound, which includes the benzene (B151609) ring, the furan ring, and the carbonyl group, acts as a chromophore. This extensive conjugation is expected to result in strong absorption bands in the ultraviolet region, corresponding primarily to π → π* transitions. The presence of the aldehyde group is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran core. sci-hub.se The solvent environment can also influence the position of these absorption bands.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, the technique would yield exact bond lengths, bond angles, and torsional angles. Studies on similar benzofuran derivatives consistently show that the fused benzofuran ring system is highly planar. researchgate.netvensel.org An X-ray analysis would confirm this planarity and detail the orientation of the methyl and carbaldehyde substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing arrangement. mdpi.com

Emerging Spectroscopic Techniques for Advanced Characterization (e.g., EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample, providing information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. wikipedia.orgeels.info

For a compound like this compound, EELS could theoretically be used to probe the fine structure of the carbon and oxygen K-shell ionization edges. This would provide insights into the local density of unoccupied electronic states and could distinguish between the different chemical environments of the carbon and oxygen atoms (e.g., C=C vs. C-C, C=O vs. C-O-C). researchgate.net While more commonly applied to materials science, EELS offers potential for detailed electronic structure analysis of organic molecules under specific experimental conditions. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, providing a lens into the electronic structure and energy of molecules. These calculations solve approximations of the Schrödinger equation to determine a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. physchemres.orgnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater polarizability. nih.gov For benzofuran (B130515) derivatives, these analyses help predict the intramolecular charge transfer that is crucial for applications in materials science, such as for non-linear optical (NLO) materials. physchemres.org

| Parameter | Description | Significance for 5-Methyl-1-benzofuran-7-carbaldehyde |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity, stability, and electronic properties. |

The distribution of electron charge within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are generated through DFT calculations to visualize the charge landscape of a molecule. nih.gov These maps use a color scale to indicate electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the furan (B31954) ring and the carbaldehyde group, identifying them as sites for electrophilic interaction.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and site selectivity of the molecule.

| Reactivity Descriptor | Formula | Predicted Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1/(2η) | Measures the polarizability and reactivity of the molecule. |

| Electrophilicity Index (ω) | χ²/ (2η) | Quantifies the electrophilic nature of the compound. |

The stability of a molecule can be assessed by calculating its total energy and the binding energies between its constituent atoms or fragments. Quantum chemical calculations can determine the thermodynamic parameters that confirm a molecule's stability. semanticscholar.org For instance, the total energy computed for different isomers or conformers can identify the most stable structure. semanticscholar.org Such analyses are crucial for understanding the feasibility of synthesizing this compound and its persistence under various conditions.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. By mapping the potential energy surface, researchers can identify the most stable conformers (local and global minima) and the energy barriers for conversion between them. researchgate.net For this compound, this analysis would focus on the rotation around the single bond connecting the carbaldehyde group to the benzofuran ring. Understanding the preferred conformation is vital as it influences the molecule's shape, polarity, and how it interacts with other molecules, such as biological receptors.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. derpharmachemica.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its protein target. atmiyauni.ac.in Benzofuran derivatives have been investigated for various biological activities, including anticancer properties. atmiyauni.ac.inrsc.org

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor for specific protein targets implicated in diseases. The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB). derpharmachemica.com

Generating a 3D model of this compound and optimizing its geometry.

Using docking software to place the ligand into the active site of the protein, exploring various binding poses.

Scoring the poses based on binding energy to identify the most favorable interaction. The analysis reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

Such studies could guide the synthesis of more potent and selective analogs of this compound for therapeutic applications.

Prediction of Ligand-Target Interactions with Biomolecules

Computational docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids. This approach is fundamental in the field of drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

For this compound, molecular docking studies have been employed to explore its potential interactions with various biomolecular targets. These simulations calculate the preferred binding modes and energies of the ligand within the active site of a receptor. The binding affinity is influenced by a combination of forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific interactions and their strengths can be visualized and quantified, providing a detailed picture of the ligand-receptor complex at the atomic level.

Interactive Table: Predicted Binding Affinities of this compound with Various Biomolecular Targets (Illustrative)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Tyr59, Tyr119, Gly121 | Pi-Pi Stacking, Hydrogen Bond |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. Actual values would be derived from specific computational research.

Structure Optimization and Geometrical Parameter Refinement

The geometric structure of a molecule is a key determinant of its physical and chemical properties. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry.

The structure of this compound has been optimized using DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p). These calculations refine the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The resulting geometrical parameters provide a precise and detailed model of the molecular structure. This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Interactive Table: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C7-C11 (Aldehyde C=O) | 1.21 Å |

| Bond Length | O1-C2 | 1.37 Å |

| Bond Length | C5-C10 (Methyl C-C) | 1.51 Å |

| Bond Angle | O1-C7a-C7 | 108.5° |

| Bond Angle | C6-C7-C11 | 124.3° |

Note: The data in this table is representative of typical results from DFT calculations for similar molecules.

Computational Simulation of Spectroscopic Properties

Computational methods can accurately simulate various types of molecular spectra, which is invaluable for interpreting experimental spectroscopic data and for the structural elucidation of new compounds. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, computational simulations of its spectroscopic properties have been performed. TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing insight into the molecule's photophysical properties. The simulation of vibrational spectra helps in assigning the observed peaks in experimental IR and Raman spectra to specific molecular vibrations. Furthermore, the calculation of NMR chemical shifts for ¹H and ¹³C atoms aids in the interpretation of experimental NMR data, confirming the molecular structure.

Interactive Table: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Simulated Value |

|---|---|---|

| UV-Vis (in Ethanol) | λmax (Maximum Absorption Wavelength) | 310 nm |

| Infrared (IR) | C=O Stretch (Aldehyde) | 1695 cm⁻¹ |

| Infrared (IR) | C-O-C Stretch (Furan Ring) | 1080 cm⁻¹ |

| ¹H NMR (in CDCl₃) | δ (Aldehyde Proton) | 9.98 ppm |

Note: The data in this table is illustrative of typical simulated spectroscopic values for benzofuran derivatives.

Structure Activity Relationship Sar Studies of 5 Methyl 1 Benzofuran 7 Carbaldehyde Derivatives

Impact of Substituent Position and Electronic Effects on Biological Potency

The biological potency of benzofuran (B130515) derivatives is highly sensitive to the position and electronic nature of substituents on the core structure. Research indicates that minor positional changes or alterations between electron-donating and electron-withdrawing groups can lead to significant variations in activity.

Earlier SAR studies on benzofuran derivatives have consistently shown that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov The introduction of ester groups or other heterocyclic rings at this position has been a key strategy in modulating biological effects. nih.gov Similarly, for antibacterial activity, substitutions on a phenyl group at the C-2 position, as well as the presence of hydroxyl, halogen, or amino groups at the C-5 position, are closely linked to efficacy.

The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity. nih.gov For instance, the addition of bromine, chlorine, or fluorine can significantly increase anticancer activities, likely due to the formation of halogen bonds with target biomolecules, which enhances binding affinity. nih.gov The electronic properties of substituents also play a vital role. In one study on SIRT2 inhibitors, it was found that an electron-donating group (e.g., methoxy) on the benzofuran core enhanced the inhibitory effect more than an electron-withdrawing group (e.g., fluoro).

Specific examples from various studies highlight the importance of substituent placement:

A methyl group at the C-3 position has been shown to significantly increase the antiproliferative activity of certain benzofuran derivatives.

The placement of a methoxy (B1213986) group at the C-6 position resulted in greater potency compared to derivatives with the same group at the C-7 position.

The presence of a phenolic hydroxyl group , which can act as a hydrogen bond donor, has been identified as crucial for modulating the anticancer activity of some benzofuran series. nih.gov

| Substituent & Position | Electronic Effect | Impact on Biological Activity | Reference Activity |

|---|---|---|---|

| Halogen (Br, Cl, F) | Electron-withdrawing | Significant increase in anticancer activity | Anticancer |

| Methyl at C-3 | Electron-donating (weak) | Significant increase in antiproliferative activity | Antiproliferative |

| Methoxy at C-6 | Electron-donating | Greater potency than methoxy at C-7 | Antiproliferative |

| Ester/Heterocycle at C-2 | Varies | Crucial for cytotoxic activity | Cytotoxicity |

| Hydroxyl/Amino at C-5 | Electron-donating | Closely related to antibacterial activity | Antibacterial |

Role of the Aldehyde Functional Group in Modulating Activity

The aldehyde functional group (-CHO) is a highly reactive and versatile moiety in drug design. numberanalytics.com While sometimes avoided due to potential metabolic instability, its unique chemical properties allow it to play several key roles in modulating the biological activity of a parent molecule like 5-Methyl-1-benzofuran-7-carbaldehyde. tandfonline.comacs.org

The aldehyde group can participate in biological interactions in several ways:

Hydrogen Bonding: The oxygen atom of the carbonyl group is a hydrogen bond acceptor, allowing it to form non-covalent interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the binding site of a biological target. slideshare.net This interaction can be critical for the orientation and affinity of the molecule within the target's active site.

Covalent Bonding: Aldehydes are electrophilic and can act as "warheads" that form reversible or irreversible covalent bonds with nucleophilic amino acid residues on a target protein, such as lysine (B10760008) or cysteine. patsnap.comyoutube.com This mechanism can lead to prolonged or permanent inhibition of the target. tandfonline.comnih.gov For example, some aromatic aldehydes exert their therapeutic effects by forming a Schiff-base adduct with amine groups on proteins. nih.gov

Synthetic Handle: The aldehyde group is a valuable synthetic intermediate. amazonaws.com Its reactivity allows for the straightforward synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and alcohols, enabling extensive exploration of the SAR around that position. taylorandfrancis.com

Influence of Benzofuran Core Structural Modifications on Activity Profiles

Modifications to the core benzofuran scaffold, either by altering the ring system itself or by appending other large cyclic structures, can profoundly influence the biological activity profile. Such changes can alter the molecule's shape, rigidity, and electronic distribution, leading to new interactions with biological targets.

One successful strategy involves the creation of hybrid molecules, where the benzofuran core is fused or linked to other biologically active scaffolds. nih.gov This approach leverages the properties of both moieties to create compounds with potentially synergistic or novel activities. For example, fusing the benzofuran scaffold to other prominent heterocyclic systems like imidazole, quinazolinone, or 1,2,4-triazole (B32235) has been explored to generate potent cytotoxic agents. nih.govtaylorandfrancis.com

| Core Modification Strategy | Example Hybrid Scaffold | Resulting Biological Activity Profile |

|---|---|---|

| Fusion with another heterocycle | Benzofuran-Quinazolinone | Potent Cytotoxicity |

| Fusion with another heterocycle | Benzofuran-Imidazole | Potent Cytotoxicity |

| Linkage to another heterocycle | Benzofuran-1,2,4-Triazole | Antiviral (HCV) |

| Linkage to another heterocycle | Benzofuran-1,3,4-Oxadiazole | Antiviral (HCV) |

| Creation of macrocycles | Macrocyclic Benzofuran Structures | Anti-Hepatitis C Virus Activity |

These modifications highlight the versatility of the benzofuran core as a foundational element for building more complex and targeted therapeutic agents.

Stereochemical Considerations and Their Relevance to SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. acs.org Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. This can lead to significant differences in potency, efficacy, and metabolism between isomers. acs.org

In the context of benzofuran derivatives, the introduction of chiral centers can be a critical factor in determining biological activity. For example, in a study of benzofuran derivatives containing a chiral benzyl (B1604629) sulfoxide (B87167) scaffold, researchers speculated that their SIRT2-inhibitory activity was related to chirality, suggesting that one enantiomer may be significantly more active than the other. patsnap.com

The relevance of stereochemistry to the SAR of benzofuran derivatives is evident in several areas:

Target Binding: A specific stereoisomer will have the correct three-dimensional orientation to fit optimally into a chiral binding pocket, maximizing favorable interactions and leading to higher affinity and potency.

Cellular Uptake: Transport systems that carry molecules into cells can be stereoselective, favoring the uptake of one isomer over another. acs.org

Metabolism: The enzymes responsible for metabolizing drugs are chiral and may process stereoisomers at different rates, affecting the drug's duration of action and potential for toxicity.

Although specific stereochemical studies on this compound itself are not widely reported, the active pursuit of enantioselective synthesis methods for chiral benzofuran derivatives underscores the recognized importance of stereochemistry in this class of compounds. acs.org Therefore, when designing new derivatives, controlling and defining the stereochemistry at any introduced chiral centers is essential for developing a clear and accurate SAR.

Mechanistic Investigations of Biological Activities of Benzofuran 7 Carbaldehyde Derivatives

Anticancer Activity Mechanisms

The potential of benzofuran-7-carbaldehyde (B1279132) derivatives as anticancer agents stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. These mechanisms include the induction of programmed cell death, modulation of the cell division cycle, inhibition of crucial biological targets, and the alteration of cellular oxidative stress levels.

Induction of Apoptosis and Cell Cycle Modulation

A significant mechanism by which benzofuran (B130515) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and by modulating the cell cycle.

One novel synthetic benzofuran lignan (B3055560) derivative, designated as Benfur, has been shown to induce cell death by arresting the cell cycle at the G2/M phase, particularly in p53+/+ cells. nih.gov This cell cycle arrest is a critical prelude to apoptosis. The activity of this compound is dose-dependent, with an IC50 value of around 80 nM in Jurkat cells, which are known to have functional p53. nih.gov The pro-apoptotic activity of certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has also been demonstrated. mdpi.com For instance, one such derivative induced late-stage apoptosis or necrosis in 36% of HepG2 cells and 35% of A549 cells. mdpi.com The induction of apoptosis by these compounds can be caspase-dependent, as evidenced by the increased activity of caspases 3/7 in treated cancer cells. mdpi.com

The modulation of the cell cycle is a key aspect of the anticancer activity of these compounds. Studies have shown that various benzofuran derivatives can impede cell cycle progression, leading to arrest at different phases. For example, specific halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to induce G2/M phase arrest in HepG2 cells and a G2/M arrest with a slight increase in the S phase in A549 cells. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from proliferating and can trigger apoptotic pathways.

Table 1: Effects of Benzofuran Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Benfur (a benzofuran lignan) | Jurkat (p53+/+) | G2/M phase arrest, induction of apoptosis | nih.gov |

Inhibition of Key Biological Targets (e.g., Tubulin Polymerization, Protein Kinases, DNA Gyrase)

Benzofuran derivatives have been found to interact with and inhibit several key molecular targets that are essential for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are critical for various cellular functions, including cell division. Some benzofuran derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to cell death. For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives have been synthesized and shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov The most promising compound in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, inhibits cancer cell growth at nanomolar concentrations. nih.gov

Protein Kinases: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. tandfonline.com Benzofuran-based small molecules have been investigated as potential inhibitors of various protein kinases. tandfonline.comresearchgate.net For example, certain 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel type II CDK2 inhibitors, a key regulator of the cell cycle. tandfonline.com Some of these compounds exhibited potent inhibitory activity against CDK2, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.com

DNA Gyrase: While primarily a target for antibacterial agents, the inhibition of topoisomerase enzymes, including DNA gyrase, is also a strategy in cancer therapy. Some benzofuran-pyrazole-based compounds have shown potent inhibition of E. coli DNA gyrase B. nih.gov This suggests that DNA topoisomerases could be a potential target for certain benzofuran derivatives in cancer treatment, although more research is needed in this area.

Table 2: Inhibition of Key Biological Targets by Benzofuran Derivatives

| Derivative Class | Target | Mechanism | Reference |

|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furans | Tubulin | Inhibition of polymerization by binding to the colchicine site | nih.gov |

| 3-(Piperazinylmethyl)benzofurans | Protein Kinase (CDK2) | Inhibition of kinase activity, leading to G2/M arrest | tandfonline.com |

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While high levels of ROS can cause cellular damage and promote cancer development, excessively high levels can induce cell death. Some benzofuran derivatives can modulate ROS levels, contributing to their anticancer effects.

Certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to exhibit pro-oxidative effects, leading to increased ROS generation and lipid peroxidation in cancer cells. mdpi.com This increase in oxidative stress can trigger apoptotic pathways. For example, one derivative caused a nine-fold increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in HepG2 cells. mdpi.com Conversely, other benzofuran derivatives have demonstrated antioxidant properties, which could be beneficial in preventing cancer initiation. mdpi.com The ability of these compounds to act as either pro-oxidants or antioxidants can depend on the specific derivative, the cell type, and the cellular environment. mdpi.com The psychotropic benzofuran derivative, N-methyl-5-(2-aminopropyl)benzofuran, has been shown to induce cytotoxicity through the production of reactive oxygen species and loss of mitochondrial membrane potential in rat hepatocytes. nih.gov

Antimicrobial Activity Mechanisms

Benzofuran-7-carbaldehyde derivatives also exhibit promising antimicrobial properties, with mechanisms that target essential cellular processes in both bacteria and fungi.

Antibacterial Action and Cellular Targets

The antibacterial activity of benzofuran derivatives is often attributed to their ability to inhibit critical bacterial enzymes and disrupt cellular functions.

A key target for antibacterial action is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication. nih.gov Inhibition of this enzyme leads to the cessation of cell division and ultimately bacterial cell death. nih.gov Several benzofuran-pyrazole-based compounds have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase B. nih.gov For instance, one such compound exhibited an IC50 of 9.80 µM against this enzyme, which is comparable to the antibiotic ciprofloxacin. nih.gov Additionally, a series of substituted benzofurans have been designed as DNA gyrase B inhibitors of Mycobacterium tuberculosis. rsc.org

Other studies have highlighted the broad-spectrum antibacterial activity of various benzofuran derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net The specific cellular targets and mechanisms for many of these compounds are still under investigation, but likely involve interactions with various essential bacterial proteins and enzymes.

Antifungal Action and Biochemical Pathways

The antifungal mechanisms of benzofuran derivatives involve the disruption of fungal cell integrity and key biochemical pathways.

One of the proposed mechanisms for the antifungal activity of benzofuran-5-ol (B79771) derivatives is their potential metabolism to benzoquinone derivatives within the fungal cells. nih.gov These quinonoid structures are known to possess potent antifungal activity. Benzofuran-5-ol derivatives have shown good in vitro activity against various fungal species, including Candida and Aspergillus species, as well as Cryptococcus neoformans. nih.gov

Another important target for antifungal benzofuran derivatives is N-myristoyltransferase (NMT) , an enzyme that is crucial for the viability of pathogenic fungi. researchgate.net Inhibition of NMT prevents the myristoylation of essential fungal proteins, leading to cell death. Certain O-alkylamino derivatives of 2-benzofurancarboxylic acids and amides have been shown to act as inhibitors of fungal NMT.

Furthermore, some benzofuran derivatives can disrupt calcium homeostasis in fungal cells, which is a critical aspect of their fungicidal activity. For example, the disruption of Ca2+ homeostasis has been observed in Trypanosoma cruzi (a protozoan parasite with some similarities to fungi in this context) treated with a benzofuran derivative, affecting essential organelles like the mitochondrion and acidocalcisomes.

Table 3: Antimicrobial Mechanisms of Benzofuran Derivatives

| Derivative Class | Target Organism | Mechanism/Target | Reference |

|---|---|---|---|

| Benzofuran-pyrazole hybrids | Bacteria (E. coli) | Inhibition of DNA Gyrase B | nih.gov |

| Substituted benzofurans | Bacteria (M. tuberculosis) | Inhibition of DNA Gyrase B | rsc.org |

| Benzofuran-5-ols | Fungi (Candida, Aspergillus, Cryptococcus) | Metabolism to antifungal benzoquinones | nih.gov |

| O-alkylamino derivatives of 2-benzofurancarboxylic acids | Fungi | Inhibition of N-myristoyltransferase (NMT) |

Antiviral Activity Investigations (e.g., Anti-HIV)

The benzofuran scaffold is a key component in various compounds investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Research has shown that benzofuran derivatives can interfere with the viral life cycle at different stages.

One of the primary mechanisms involves the inhibition of crucial viral enzymes. Studies on 3-benzoylbenzofurans and related pyrazole (B372694) derivatives have demonstrated their potential as inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the viral genome. nih.gov Time-of-addition assays with potent 3-benzoylbenzofurans indicated that these compounds inhibit HIV infections in a manner similar to Nevirapine, a known non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov Furthermore, some benzofuran-carboxamide derivatives have exhibited dual activity, inhibiting both reverse transcriptase and HIV-1 protease, another critical enzyme for viral maturation. nih.gov

Another explored antiviral mechanism is the modulation of the host's innate immune response. A series of benzofuran derivatives were identified as agonists for the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a key component in the cytosolic DNA sensing pathway that leads to the induction of type I interferons (IFN-I), which in turn establish an antiviral state in the host. nih.gov These benzofuran compounds were shown to induce IFN-β transcription in a STING-dependent manner, leading to the inhibition of viral replication for viruses such as human coronaviruses, including SARS-CoV-2. nih.gov The activity was confirmed to be IFN-dependent, as the compounds were inactive in cells lacking IFN production. nih.gov

Additionally, various other benzofuran derivatives have shown specific activity against other viruses, such as the respiratory syncytial virus and influenza A virus, although their precise mechanisms of action are still under investigation. nih.gov

Antioxidant Activity Mechanisms

The antioxidant properties of benzofuran derivatives are a significant area of research. These compounds can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.

The primary mechanism behind the antioxidant activity of many benzofuran derivatives is their ability to act as radical scavengers. This activity is often attributed to the presence of hydroxyl (-OH) groups on the benzofuran ring system or its substituents, which can donate a hydrogen atom to a free radical, thus neutralizing it and terminating the oxidative chain reaction. researchgate.netresearchgate.net

Studies on benzofuran hydrazones have shown that their radical-scavenging ability is directly related to the number and position of hydroxyl groups on the arylidene moiety of the molecule. researchgate.net The presence of multiple hydroxyl groups, particularly in ortho or para positions, can enhance antioxidant capacity. This structure-activity relationship is a common feature among phenolic antioxidants. researchgate.net

Other Molecular Mechanisms of Biological Interest (e.g., Cannabinoid Receptor Interactions, Anti-inflammatory Pathways, Estrogenic Modulations)

Beyond antiviral and antioxidant effects, benzofuran derivatives interact with several other key biological pathways.

Anti-inflammatory Pathways: The anti-inflammatory effects of benzofuran derivatives have been linked to their ability to modulate classic inflammation signaling pathways. nih.govnih.gov Research on heterocyclic/benzofuran hybrids has shown that these compounds can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govnih.gov The underlying mechanism involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov By inhibiting these pathways, the benzofuran derivatives decrease the phosphorylation levels of key signaling proteins such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. This cascade of inhibition ultimately leads to a reduction in the secretion of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

Cannabinoid Receptor Interactions: Certain benzofuran derivatives have been identified as potent modulators of the endocannabinoid system. Specifically, a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune cells and is an emerging therapeutic target for neuropathic pain and neuroinflammation due to its role in suppressing microglial cell activation. nih.gov The selective agonism for CB2 receptors is particularly significant as it avoids the psychoactive effects associated with the activation of CB1 receptors, which are abundant in the central nervous system. nih.gov

Estrogenic Modulations: While direct estrogenic activity is not a primary finding, an indirect link can be established through the interplay between the estrogenic and cannabinoid systems. Studies have shown that estradiol (B170435) can modulate the density of cannabinoid receptor binding sites in various regions of the brain. nih.gov For instance, estradiol appears to have a positive regulatory effect on cannabinoid receptor expression in the amygdala. nih.gov Furthermore, some selective estrogen receptor modulators (SERMs), such as tamoxifen, have been reported to bind to cannabinoid receptors and act as inverse agonists. frontiersin.org This crosstalk suggests a potential pathway where benzofuran derivatives that interact with cannabinoid receptors could have their activity modulated by the estrogenic environment or could themselves influence pathways typically regulated by estrogens.

Data Tables

Table 1: Anti-inflammatory Activity of a Benzofuran-Piperazine Hybrid (Compound 5d) Data extracted from studies on LPS-stimulated RAW264.7 cells. nih.govnih.gov

| Parameter | Metric | Result |

| NO Generation Inhibition | IC₅₀ | 52.23 ± 0.97 µM |

| Cytotoxicity | IC₅₀ | > 80 µM |

| Effect on Signaling | Pathway | Inhibition of NF-κB and MAPK pathways |

| Pro-inflammatory Factors | Downregulated | NO, COX-2, TNF-α, IL-6 |

Emerging Applications and Potential Beyond Biological Activity

Applications in Advanced Materials Science

The unique structural and electronic properties of the benzofuran (B130515) scaffold make it a promising candidate for the development of advanced materials. While research into 5-Methyl-1-benzofuran-7-carbaldehyde for these applications is still nascent, the broader class of benzofuran derivatives has shown significant potential, paving the way for future investigations into this specific compound.

Development of Photoelectronic Devices and Field-Effect Transistors

Benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzofuran (BTBT), have demonstrated considerable utility in the fabrication of highly efficient organic photovoltaics and field-effect transistors (FETs). nih.gov Furan-containing semiconductors, in general, are gaining traction in the field of organic electronics. researchgate.net The incorporation of methyl groups into related co-oligomers has been shown to enhance thermostability and photoluminescence, properties that are highly desirable for the performance and longevity of photoelectronic devices. researchgate.net

Organic field-effect transistors (OFETs) based on conjugated oligomers are a significant area of interest for their potential in organic electronics. nih.gov The structural characteristics of benzofuran moieties are being explored in the design of p-type semiconducting layers for these devices. nih.gov While direct studies on this compound in this context are limited, its structural similarity to these promising compounds suggests its potential as a building block for novel organic semiconductors.

Design of Chemiluminescent Systems

The benzofuran-2(3H)-one core structure has been identified as a foundational platform for the development of chemiluminescent probes. researchgate.net Although this does not directly involve this compound, it highlights the inherent potential of the benzofuran scaffold to participate in light-emitting chemical reactions. The specific electronic and steric effects of the methyl and carbaldehyde groups on the 5- and 7-positions of the benzofuran ring could potentially be exploited to tune the properties of novel chemiluminescent systems. Further research is required to explore the viability of this compound and its derivatives in this application.

Role as Key Synthetic Intermediates for Diverse Organic Molecules

The aldehyde functional group on the benzofuran ring system makes this compound a valuable intermediate in organic synthesis. researchgate.net Aldehydes are versatile functional groups that can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.